molecular formula C18H15F2N5O4S B4575083 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4575083
M. Wt: 435.4 g/mol
InChI Key: PGTOMNQQWHETBN-ZVBGSRNCSA-N
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethyl group, and various other functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Polymer Science: Use in the synthesis of novel polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethyl group. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.

    Functional Group Modifications: Additional steps to introduce or modify functional groups such as methoxy, nitrobenzyl, and others.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic sites.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole rings.

    Difluoromethyl Compounds: Other compounds featuring the difluoromethyl group.

    Aromatic Nitro Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The unique combination of functional groups in 5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(difluoromethyl)-4-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O4S/c1-28-15-8-12(9-21-24-17(16(19)20)22-23-18(24)30)4-7-14(15)29-10-11-2-5-13(6-3-11)25(26)27/h2-9,16H,10H2,1H3,(H,23,30)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTOMNQQWHETBN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)F)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)F)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-(DIFLUOROMETHYL)-4-[((E)-1-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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